REACTION_CXSMILES
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[CH2:1]([NH2:7])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:8]1(=[O:13])[O:12][CH2:11][CH2:10][O:9]1>>[CH2:1]([NH:7][C:8](=[O:13])[O:9][CH2:10][CH2:11][OH:12])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
|
|
Quantity
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8.8 g
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Type
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reactant
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Smiles
|
C(CCCCC)N
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Name
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|
Quantity
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10.12 g
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Type
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reactant
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Smiles
|
C1(OCCO1)=O
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Control Type
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UNSPECIFIED
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Setpoint
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70 °C
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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DISTILLATION
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Details
|
the product was purified by vacuum distillation (128-130° C./0.05 mmHg)
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |